Prolyl chloride

Description

Prolyl chloride, specifically (S)-(-)-N-(Trifluoroacetyl)-prolyl chloride (l-TPC), is a chiral acyl chloride widely employed in stereoselective derivatization for enantiomeric separation. Its structure combines a proline backbone with a trifluoroacetyl group, enabling it to react with amine-containing compounds to form stable diastereomers. This property is critical in gas chromatography-mass spectrometry (GC-MS) for distinguishing enantiomers of psychoactive drugs, such as methamphetamine and amphetamines, in forensic and pharmaceutical analyses . Additionally, it serves as a reagent in asymmetric synthesis, exemplified by its use in Friedel-Crafts acylation to synthesize (S)-tylophorine with >98% enantiomeric purity .

Properties

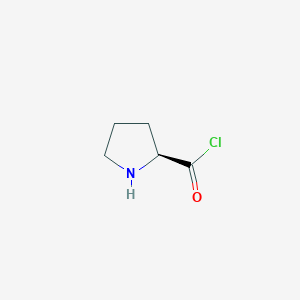

Molecular Formula |

C5H8ClNO |

|---|---|

Molecular Weight |

133.57 g/mol |

IUPAC Name |

(2S)-pyrrolidine-2-carbonyl chloride |

InChI |

InChI=1S/C5H8ClNO/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2/t4-/m0/s1 |

InChI Key |

VTVJMWZZVJSEMO-BYPYZUCNSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)Cl |

Canonical SMILES |

C1CC(NC1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Prolyl chloride can be synthesized through the reaction of proline with thionyl chloride (SOCl2). The reaction typically involves the following steps:

- Dissolving proline in an appropriate solvent such as dichloromethane.

- Adding thionyl chloride to the solution.

- Allowing the reaction to proceed at room temperature or under reflux conditions.

- Removing the solvent and excess thionyl chloride under reduced pressure to obtain Prolyl chloride.

Industrial Production Methods

In an industrial setting, the production of Prolyl chloride may involve similar steps but on a larger scale. The use of automated reactors and controlled environments ensures the efficient and safe production of the compound.

Chemical Reactions Analysis

Types of Reactions

Prolyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines or alcohols.

Acylation Reactions: Prolyl chloride can be used as an acylating agent in the synthesis of peptides and other organic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with Prolyl chloride.

Solvents: Dichloromethane, tetrahydrofuran, and other non-polar solvents are typically used.

Conditions: Reactions are often carried out at room temperature or under mild heating.

Major Products Formed

Peptides: Prolyl chloride is used in peptide synthesis, leading to the formation of proline-containing peptides.

Esters and Amides: Reactions with alcohols and amines result in the formation of esters and amides, respectively.

Scientific Research Applications

Prolyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptides and other complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein structure.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prolyl chloride involves its reactivity as an acylating agent. The chloride group is highly reactive and can be readily substituted by nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Functional Analogues

N-HFB-(S)-Prolyl Chloride

- Structure : Similar to l-TPC but substitutes trifluoroacetyl (TFA) with heptafluorobutyryl (HFB).

- Applications: Used for enhanced sensitivity in GC-MS due to higher electron capture detector (ECD) response from increased fluorine content. Studies show its efficacy in separating cathinone and amphetamine derivatives .

- Comparison : While l-TPC offers sufficient sensitivity for routine forensic analysis, HFB derivatives provide lower detection limits for trace analytes. However, HFB reagents require stricter reaction conditions due to higher steric hindrance .

Propionyl Chloride (C₃H₅ClO)

- Structure : A simple acyl chloride without chiral centers.

- Applications : Primarily used in industrial acylations (e.g., synthesizing propionate esters). Unlike l-TPC, it lacks enantioselectivity and is unsuitable for chiral separations.

- Reactivity/Safety : Highly flammable and reacts violently with water, alcohols, and amines. Causes severe skin and respiratory corrosion .

Allyl Chloride (C₃H₅Cl)

- Structure : An aliphatic chloride with a terminal double bond.

- Applications: Intermediate in polymer and pharmaceutical synthesis (e.g., epichlorohydrin production). No role in chiral derivatization.

- Safety: Toxic via inhalation and skin contact; classified as a carcinogen (UN1100) .

Comparative Data Table

Mechanistic and Performance Insights

- Enantioselectivity: l-TPC leverages its proline-derived chiral center to form diastereomers with amines, enabling baseline separation on non-chiral GC columns. In contrast, non-chiral acyl chlorides (e.g., propionyl chloride) cannot discriminate enantiomers .

- Reaction Efficiency : l-TPC reacts rapidly under mild conditions (room temperature, anhydrous solvents), whereas bulkier derivatives like N-HFB-prolyl chloride may require extended reaction times .

- Thermal Stability : Diastereomers formed with l-TPC exhibit excellent thermal stability, critical for GC-MS analysis at high oven temperatures .

Forensic Chemistry

l-TPC is pivotal in forensic toxicology for differentiating d- and l-methamphetamine. A 1992 study demonstrated its ability to resolve 12 pairs of amphetamine enantiomers with >95% accuracy, aiding in distinguishing illicit vs. therapeutic use . Recent advancements (2022) highlight its compatibility with modern GC-IR systems for isomer identification in novel psychoactive substances .

Limitations and Alternatives

While l-TPC dominates chiral derivatization, alternatives like N-HFB-prolyl chloride offer superior sensitivity for low-abundance analytes. However, their higher cost and reactivity constraints limit widespread adoption .

Q & A

Q. What spectroscopic and chromatographic techniques are essential for confirming the structural integrity and purity of prolyl chloride derivatives?

Prolyl chloride derivatives require rigorous characterization using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm structural identity. For chiral resolution, gas chromatography/mass spectrometry (GC/MS) with chiral derivatizing agents like N-trifluoroacetyl-(S)-prolyl chloride is critical to separate enantiomers . Purity should be validated via high-performance liquid chromatography (HPLC) with reference to standardized databases such as NIST Chemistry WebBook for spectral matching .

Q. How should researchers report experimental procedures for prolyl chloride synthesis to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing reaction conditions (temperature, solvent, catalysts), stoichiometry, and purification methods in the main text. Include raw spectral data (NMR/IR peaks, retention times) in supplementary materials. For known compounds, cite prior literature; for novel derivatives, provide full synthetic protocols and purity assessments (e.g., elemental analysis) .

Advanced Research Questions

Q. What statistical approaches are optimal for analyzing variables affecting prolyl chloride stability in enzymatic or catalytic reactions?

Plackett-Burman screening designs are effective for identifying critical variables (e.g., pH, temperature, solvent polarity) impacting stability. Use ANOVA to assess significance (p < 0.05) and response surface methodology (RSM) to model optimal conditions. Statistical software like Statistica can automate regression analysis and validate model adequacy via F-tests .

Q. How can researchers resolve contradictions in reported reaction yields of prolyl chloride derivatives under varying catalytic systems?

Conduct controlled replication studies with standardized substrates and catalysts. Compare kinetic data (e.g., turnover frequency, activation energy) and characterize intermediates via in-situ IR or NMR. Cross-reference discrepancies with literature, emphasizing differences in experimental design (e.g., moisture sensitivity, inert atmosphere use) .

Q. What experimental frameworks are recommended to study prolyl chloride's role in oxygen-sensing pathways, such as HIF-1α regulation?

Design in vitro assays using hypoxia-mimetic agents (e.g., CoCl₂) to simulate low-oxygen conditions. Monitor HIF-1α degradation via immunoblotting after prolyl hydroxylase inhibition. Reference the NIH guidelines for preclinical studies to ensure reproducibility, including cell line authentication and statistical power analysis .

Q. How can chemoenzymatic methods be optimized for prolyl chloride-mediated peptide synthesis?

Employ design of experiments (DOE) to test enzyme loading, solvent compatibility, and reaction time. For example, Lactobacillus acidophilus-derived prolyl endopeptidase activity can be maximized using Plackett-Burman designs to screen nitrogen/carbon sources and pH gradients . Validate yields via LC-MS and compare with solid-phase synthesis benchmarks.

Methodological Best Practices

Q. How should researchers present contradictory data on prolyl chloride reactivity in heterogeneous vs. homogeneous catalytic systems?

Use comparative tables to juxtapose reaction conditions (catalyst type, solvent, temperature) and outcomes (yield, enantiomeric excess). Discuss mechanistic hypotheses (e.g., steric effects, catalyst poisoning) and propose follow-up experiments, such as kinetic isotope effects or DFT calculations, to resolve ambiguities .

Q. What are the ethical and procedural standards for reporting prolyl chloride toxicity in biomedical studies?

Adhere to OSHA guidelines for exposure control and material safety data sheets (MSDS). In vivo studies must include Institutional Review Board (IRB) approvals, detailed participant selection criteria, and adverse event reporting. For cell-based assays, disclose cytotoxicity thresholds (e.g., IC₅₀) and validate results across multiple cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.